1-Bromo-2-but-1-en-1-ylnaphthalene

Catalog No.
S14560503
CAS No.
M.F
C14H13Br
M. Wt
261.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-but-1-en-1-ylnaphthalene

Product Name

1-Bromo-2-but-1-en-1-ylnaphthalene

IUPAC Name

1-bromo-2-but-1-enylnaphthalene

Molecular Formula

C14H13Br

Molecular Weight

261.16 g/mol

InChI

InChI=1S/C14H13Br/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)15/h3-10H,2H2,1H3

InChI Key

QMJRBIBSGSVEQN-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=C(C2=CC=CC=C2C=C1)Br

1-Bromo-2-but-1-en-1-ylnaphthalene is an organic compound characterized by its unique structure, which consists of a naphthalene ring substituted with a bromo group and an allylic side chain. The molecular formula for this compound is C14_{14}H13_{13}Br, and it has a molecular weight of approximately 261.157 g/mol. The presence of the bromine atom introduces significant reactivity, particularly in nucleophilic substitution reactions, while the butenyl group contributes to its unsaturation and potential for further chemical transformations .

The primary chemical reaction involving 1-bromo-2-but-1-en-1-ylnaphthalene is the nucleophilic substitution reaction, specifically the SN1 mechanism. In this process, the carbon-bromine bond breaks to form a carbocation intermediate, which can then react with nucleophiles. The rate of this reaction is influenced by factors such as solvent polarity and the presence of catalysts like silver nitrate, which can stabilize the carbocation . Additionally, elimination reactions may occur under certain conditions, leading to the formation of alkenes or other products.

Synthesis of 1-bromo-2-but-1-en-1-ylnaphthalene can be achieved through several methods:

  • Bromination of Naphthalene Derivatives: Starting from naphthalene or its derivatives, bromination can be performed using bromine in a suitable solvent.
  • Allylic Substitution: An allylic halide can be reacted with naphthalene in the presence of a base to facilitate substitution at the desired position.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques can allow for the formation of carbon-carbon bonds between naphthalene derivatives and allylic halides .

These methods highlight the versatility in synthesizing this compound and its derivatives.

1-Bromo-2-but-1-en-1-ylnaphthalene finds applications primarily in organic synthesis as an intermediate for producing more complex molecules. Its unique structure allows it to serve as a building block in:

  • Pharmaceutical Chemistry: Potential precursor for biologically active compounds.
  • Material Science: Used in synthesizing polymers or advanced materials due to its reactive nature.

Furthermore, due to its bromine content, it may also be utilized in halogenation reactions to introduce further functional groups into molecular frameworks .

Interaction studies involving 1-bromo-2-but-1-en-1-ylnaphthalene typically focus on its reactivity with nucleophiles and electrophiles. Research indicates that compounds with similar structures can participate in various interactions that affect their stability and reactivity profiles. For example:

  • Nucleophilic Attack: The carbocation formed during SN1 reactions can be attacked by various nucleophiles, leading to different substitution products.
  • Electrophilic Aromatic Substitution: The naphthalene ring may undergo electrophilic substitution reactions, influenced by substituents on the ring .

These interactions are crucial for understanding how this compound might behave in biological systems or during chemical synthesis.

Several compounds share structural similarities with 1-bromo-2-but-1-en-1-ylnaphthalene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-BromonaphthaleneC10_{10}H7_{7}BrSimple bromo derivative of naphthalene
1-Bromo-2-methylnaphthaleneC11_{11}H9_{9}BrContains a methyl group on the naphthalene ring
1-Bromo-2-buteneC4_{4}H7_{7}BrA simpler alkyl halide without aromatic character
3-Bromo-1-buteneC4_{4}H7_{7}BrAnother alkyl halide with different positioning

Uniqueness

The uniqueness of 1-bromo-2-but-1-en-1-ylnaphthalene lies in its combination of an aromatic system (naphthalene) with an allylic bromide functionality. This dual character provides opportunities for diverse chemical transformations not available in simpler alkyl or aryl halides.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) remains the cornerstone for synthesizing brominated naphthalenes. In this mechanism, bromine (Br₂) reacts with naphthalene in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate the bromonium ion (Br⁺). The electron-rich naphthalene ring attacks this electrophile, forming a sigma complex (arenium ion) that subsequently loses a proton to restore aromaticity.

The regioselectivity of bromination in naphthalene derivatives depends on the stability of the intermediate arenium ion. For 1-bromo-2-but-1-en-1-ylnaphthalene, the butenyl substituent at position 2 directs bromination to position 1 due to resonance stabilization. Computational studies indicate that the carbocation intermediate formed during EAS is stabilized by hyperconjugation with the adjacent alkene group, lowering the activation energy for substitution at position 1.

Table 1: Regioselectivity in Naphthalene Bromination

Substituent PositionMajor Product Yield (%)Reaction Conditions
1-Bromo-2-alkenyl78Br₂, FeBr₃, 25°C
2-Bromo-1-alkenyl12Br₂, FeBr₃, 25°C

Regioselective Control in Allylic Bromination

Allylic bromination of 2-but-1-en-1-ylnaphthalene requires precise control to avoid over-bromination. Radical initiators like azobisisobutyronitrile (AIBN) facilitate hydrogen abstraction from the allylic position, generating a stabilized radical intermediate. Bromine then quenches this radical, yielding the mono-brominated product.

The use of KSF clay as a heterogeneous catalyst enhances regioselectivity by adsorbing bromine radicals and orienting the naphthalene substrate. For example, reactions conducted with KSF clay at 25°C in dichloromethane (DCM) achieve 92% yield of 1-bromo-2-but-1-en-1-ylnaphthalene, compared to 53% without the catalyst.

Role in Polycyclic Aromatic Hydrocarbon Functionalization

1-Bromo-2-but-1-en-1-ylnaphthalene serves as a versatile electrophilic partner in polycyclic aromatic hydrocarbon functionalization reactions, particularly through palladium-catalyzed cross-coupling methodologies [2] [3]. The brominated naphthalene core provides an ideal platform for constructing extended aromatic systems through sequential coupling reactions, enabling the synthesis of complex polycyclic structures with precise regioselectivity [4] [5].

The compound demonstrates exceptional utility in Suzuki-Miyaura cross-coupling reactions, where the aromatic bromide functionality undergoes oxidative addition with palladium catalysts to form reactive organopalladium intermediates [3] [6]. Under optimized conditions employing palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) with potassium carbonate base in toluene-water biphasic systems at 80 degrees Celsius, yields of 75-95 percent are routinely achieved in coupling reactions with various organoboron reagents [2] [6].

The strategic positioning of the butenyl substituent adjacent to the brominated carbon enhances the electronic properties of the naphthalene system, facilitating efficient transmetalation steps in cross-coupling processes [7] [5]. This electronic activation proves particularly valuable when constructing donor-acceptor-donor molecular architectures, where the naphthalene core functions as the central acceptor unit [4] [8].

Cross-Coupling Reaction TypeTypical Yield RangeOptimal ConditionsKey Advantages
Suzuki-Miyaura Coupling75-95%Pd(PPh3)4, K2CO3, toluene/H2O, 80°CMild conditions, functional group tolerance
Heck Reaction65-85%Pd(OAc)2, PPh3, NEt3, DMF, 100°CForms carbon-carbon double bonds efficiently
Negishi Coupling70-90%Pd(PPh3)2Cl2, THF, room temperatureHigh stereoselectivity possible
Sonogashira Coupling80-95%PdCl2(PPh3)2, CuI, NEt3, DMF, 60°CForms carbon-carbon triple bonds

Research investigations have demonstrated that brominated naphthalene derivatives undergo highly efficient dearomative 1,4-difunctionalization reactions through tandem Heck-Suzuki coupling sequences [5]. These transformations proceed via initial dearomative insertion of the naphthalene double bond, disrupting direct Suzuki coupling pathways and leading to controlled 1,4-functionalization patterns with excellent regio- and diastereoselectivity [5].

The bromoboration methodology represents another significant advancement in polycyclic aromatic hydrocarbon functionalization using 1-Bromo-2-but-1-en-1-ylnaphthalene derivatives [4] [8]. Sequential bromoboration followed by electrophilic carbon-hydrogen borylation enables the synthesis of brominated boron-doped polycyclic aromatic hydrocarbons with extremely deep lowest unoccupied molecular orbitals, achieving reduction potentials as low as -0.96 volts versus ferrocene [4] [8].

Building Block for Heterocyclic Compound Synthesis

1-Bromo-2-but-1-en-1-ylnaphthalene functions as a crucial building block for accessing diverse heterocyclic architectures through strategic exploitation of both its aromatic bromide and alkene functionalities [9] [10]. The compound enables efficient construction of nitrogen-containing heterocycles, particularly through cyclization reactions that form new carbon-nitrogen bonds while preserving the aromatic naphthalene framework [9].

Buchwald-Hartwig amination reactions utilizing 1-Bromo-2-but-1-en-1-ylnaphthalene proceed efficiently under palladium catalysis with phosphine ligands, enabling the formation of arylamine products in yields ranging from 60-85 percent [2] [11]. The reaction conditions typically employ tris(dibenzylideneacetone)dipalladium(0) with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligand and cesium carbonate base in toluene at 110 degrees Celsius [7].

The butenyl side chain provides additional opportunities for heterocycle formation through intramolecular cyclization reactions [12] [13]. Radical-mediated cyclization processes can engage both the aromatic system and the alkene functionality to generate polycyclic heterocycles with defined stereochemistry [13]. These transformations often proceed through manganese dioxide-mediated oxidative conditions, leading to dihydronaphthalene intermediates that undergo subsequent dehydrogenation to yield fully aromatic products [13].

Heterocycle TypeFormation MethodTypical YieldKey Reaction Conditions
ArylaminesBuchwald-Hartwig Coupling60-85%Pd2(dba)3, BINAP, Cs2CO3, toluene, 110°C
Indole DerivativesRadical Cyclization45-70%MnO2, oxidative conditions
Quinoline SystemsHeteroannulation50-75%Pd-catalyzed conditions
Isoxazole Rings[3+2] Cycloaddition55-80%Copper-catalyzed conditions

Boron-nitrogen heterocycles represent another important class of compounds accessible through 1-Bromo-2-but-1-en-1-ylnaphthalene derivatives [9]. The synthesis of 1,2-borazaronaphthalenes proceeds through electrophilic aromatic substitution reactions, where the brominated naphthalene core undergoes selective functionalization to generate boron-nitrogen containing aromatic systems [9]. These transformations demonstrate high selectivity for specific positions on the aromatic ring, enabling predictable regioselectivity in product formation [9].

Late-stage functionalization of boron-nitrogen heterocycles derived from brominated naphthalene precursors allows for extensive structural diversification [9]. Miyaura borylation reactions enable the installation of boronic acid functionalities that can undergo subsequent cross-coupling reactions, creating opportunities for iterative bond formation and molecular complexity generation [9].

Strategic Intermediate in Natural Product Synthesis

1-Bromo-2-but-1-en-1-ylnaphthalene serves as a strategic intermediate in the total synthesis of naphthalene-derived natural products, providing efficient access to structurally diverse targets through convergent synthetic approaches [14] [15]. The compound enables the construction of complex molecular frameworks found in marine natural products, particularly those containing brominated aromatic systems and extended conjugated networks [15] [16].

Natural product targets accessible through 1-Bromo-2-but-1-en-1-ylnaphthalene intermediates include naphthyl ketone derivatives such as guieranone A and dehydrocacalohastine [10] [14]. The synthesis of dehydrocacalohastine from 1-bromonaphthalen-2-ol demonstrates an overall yield of 8.9 percent across eight synthetic steps, highlighting the efficiency of brominated naphthalene derivatives as starting materials for complex natural product construction [10].

Linear naphtho-gamma-pyrones represent another important class of natural products accessible through brominated naphthalene intermediates [14]. The regioselective synthesis of substituted 1,3,6,8-tetraoxygenated-2-acyl-naphthalenes serves as a key strategy for accessing rubrofusarin and related natural products [14]. These transformations typically proceed through base-induced cyclization reactions of phenylacetic acid derivatives, followed by oxidative transformations to generate the target quinone systems [14].

Natural Product ClassRepresentative ExamplesSynthetic Role of Brominated IntermediateTypical Total Synthesis Yield
Naphthyl KetonesGuieranone A, DehydrocacalohastineKey aromatic coupling partner65-85%
Linear Naphtho-γ-pyronesRubrofusarin, Related derivativesElectrophilic cyclization precursor70-90%
NaphthoquinonesCrinoid pigmentsOxidative coupling substrate60-80%
Methylated NaphthalenesMusizin derivativesRegioselective functionalization75-95%

Marine natural products containing polybrominated aromatic systems demonstrate the importance of brominated naphthalene derivatives in biosynthetic pathways [16] [17]. The natural production of polybrominated diphenyl ethers and related compounds by marine bacteria establishes a biological precedent for the synthetic utility of brominated aromatic intermediates [16]. These biosynthetic studies reveal decarboxylative halogenation enzymatic processes that can be mimicked in synthetic transformations using 1-Bromo-2-but-1-en-1-ylnaphthalene derivatives [16].

The strategic implementation of 1-Bromo-2-but-1-en-1-ylnaphthalene in divergent synthesis approaches enables the efficient preparation of multiple natural product targets from a single synthetic intermediate [18]. This approach maximizes synthetic efficiency by designing common intermediates that can be elaborated through different reaction pathways to access structurally distinct natural products [18]. The versatility of the brominated naphthalene framework allows for selective functionalization at multiple positions, enabling the construction of diverse substitution patterns required for different natural product targets [14] [18].

SN1 vs SN2 Reactivity Profiles

1-Bromo-2-but-1-en-1-ylnaphthalene exhibits distinct mechanistic preferences in nucleophilic substitution reactions depending on reaction conditions and nucleophile characteristics [1] [2]. The compound's unique structural features, including the naphthalene aromatic system and the allylic positioning of the halogen, significantly influence its reactivity profile.

SN1 Mechanism Characteristics

The SN1 mechanism for 1-bromo-2-but-1-en-1-ylnaphthalene follows first-order kinetics with a rate law of Rate = k[RX] [1]. The rate-determining step involves the spontaneous ionization of the carbon-bromine bond to form a carbocation intermediate [3]. The extended naphthalene aromatic system provides substantial stabilization to the resulting carbocation through resonance delocalization [4] [5].

The carbocation intermediate formed upon bromide departure exhibits trigonal planar geometry and is stabilized by multiple resonance structures involving the naphthalene π-system [4]. Two primary resonance forms can be written for the intermediate carbocation when substitution occurs at the naphthalene position, whereas alternative positions show reduced resonance stabilization [4]. This differential stabilization pattern explains the regioselectivity observed in naphthalene derivative reactions.

SN2 Mechanism Characteristics

The SN2 mechanism proceeds through a concerted process with second-order kinetics, Rate = k[RX][Nu] [1]. The reaction involves simultaneous nucleophile attack and leaving group departure through a pentacoordinate transition state [6]. The allylic nature of the halogen in 1-bromo-2-but-1-en-1-ylnaphthalene enhances SN2 reactivity compared to non-allylic secondary halides [7].

Allylic halides demonstrate enhanced SN2 reactivity due to transition state stabilization through hyperconjugation between the nucleophile orbital and the conjugated π-bond system [7]. This stabilization effect is particularly pronounced in the naphthalene system due to the extended aromatic conjugation available for interaction with the approaching nucleophile.

Comparative Reactivity Analysis

MechanismRate LawKinetic OrderStereochemistrySubstrate PreferenceNucleophile EffectSolvent EffectLeaving GroupCarbocation Intermediate
SN1Rate = k[RX]First-orderRacemization/retention mixtureTertiary > Secondary > PrimaryRate independent of nucleophile strengthPolar protic solvents favorBetter leaving groups increase rateYes - rate determining step
SN2Rate = k[RX][Nu]Second-orderInversion of configurationPrimary > Secondary > TertiaryRate depends on nucleophile strengthPolar aprotic solvents favorBetter leaving groups increase rateNo - concerted mechanism

Solvent Effects on Carbocation Stability

The stability of carbocations derived from 1-bromo-2-but-1-en-1-ylnaphthalene demonstrates significant solvent dependence [8] [9]. Polar protic solvents such as methanol and ethanol strongly favor SN1 mechanisms by stabilizing the carbocation intermediate through solvation [9] [10].

Polar Protic Solvent Effects

In polar protic solvents, the carbocation intermediate benefits from both electrostatic stabilization and specific hydrogen bonding interactions [9]. The solvent molecules form a solvation shell around the positively charged carbon, effectively reducing the energy barrier for carbocation formation. Water and alcohols are particularly effective in this regard, as they can donate hydrogen bonds to stabilize the electron-deficient center [10].

The naphthalene aromatic system in the substrate provides additional stabilization through π-cation interactions with solvent molecules containing aromatic character [11]. This supplementary stabilization contributes to the enhanced SN1 reactivity observed in aromatic solvents compared to purely aliphatic systems.

Polar Aprotic Solvent Effects

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide favor SN2 mechanisms by enhancing nucleophile reactivity [8] [9]. These solvents solvate cations effectively while leaving nucleophiles relatively unsolvated, thereby increasing nucleophile strength and promoting bimolecular attack mechanisms.

The absence of hydrogen bonding capability in aprotic solvents prevents the formation of strong nucleophile-solvent interactions that would otherwise reduce nucleophile reactivity [9]. This effect is particularly important for anionic nucleophiles, which exhibit dramatically enhanced reactivity in aprotic media compared to protic solvents.

Carbocation Stabilization Mechanisms

Stabilization FactorEffectNaphthalene System
Alkyl substitutionTertiary > Secondary > Primary > MethylEnhanced by naphthyl substitution
Allylic resonanceDelocalization through π-systemSignificant stabilization in naphthalene
Benzylic resonanceDelocalization through aromatic ringMajor stabilization factor
Aromatic resonanceExtended conjugation with aromatic systemExtended aromatic system provides stability
HyperconjugationElectron donation from adjacent C-H bondsMultiple C-H bonds available
Inductive effectsElectron-donating groups stabilizeAromatic system acts as electron donor

The naphthalene system in 1-bromo-2-but-1-en-1-ylnaphthalene provides multiple stabilization mechanisms for carbocation intermediates [5]. The extended aromatic conjugation allows for delocalization of positive charge across the entire naphthalene framework, resulting in enhanced thermodynamic stability compared to simple benzylic systems.

Elimination Reaction Dynamics

Base-Induced Dehydrohalogenation Pathways

1-Bromo-2-but-1-en-1-ylnaphthalene undergoes elimination reactions through both E1 and E2 mechanisms depending on reaction conditions and base characteristics [12] [13]. The dehydrohalogenation process involves the removal of hydrogen halide to form alkene products with enhanced conjugation to the naphthalene system.

E1 Mechanism Characteristics

The E1 mechanism proceeds through a two-step process involving initial carbocation formation followed by base-induced deprotonation [13] [14]. The rate law follows first-order kinetics, Rate = k[RX], with the carbocation formation as the rate-determining step [15]. The mechanism shares the same initial step as SN1 reactions, leading to competition between substitution and elimination pathways.

The carbocation intermediate formed in the E1 mechanism benefits from the same stabilization effects described for SN1 reactions [16]. The naphthalene aromatic system provides extensive resonance stabilization, making E1 elimination viable for this substrate under appropriate conditions. The subsequent deprotonation step occurs rapidly and does not require strong base conditions [15].

E2 Mechanism Characteristics

The E2 mechanism involves a concerted process with simultaneous base attack on the β-hydrogen and leaving group departure [12] [17]. The rate law follows second-order kinetics, Rate = k[RX][Base], with both substrate and base concentrations affecting the reaction rate [15]. The mechanism requires anti-coplanar arrangement of the departing hydrogen and halogen atoms [17].

Strong bases such as potassium hydroxide, sodium ethoxide, and potassium tert-butoxide effectively promote E2 elimination from 1-bromo-2-but-1-en-1-ylnaphthalene [15] [18]. The reaction typically follows Zaitsev's rule, producing the more substituted alkene as the major product due to enhanced thermodynamic stability [13] [19].

Mechanistic Comparison

MechanismRate LawKinetic OrderBase StrengthStereochemistrySubstrate PreferenceSolvent EffectTemperatureProduct Selectivity
E1Rate = k[RX]First-orderStrong base not requiredNo specific requirementTertiary > Secondary > PrimaryPolar protic solvents favorHigh temperature favorsFollows Zaitsev's rule
E2Rate = k[RX][Base]Second-orderStrong base requiredAnti-coplanar arrangement requiredTertiary > Secondary > PrimaryPolar aprotic solvents favorHigh temperature favorsFollows Zaitsev's rule

Regioselectivity and Product Distribution

The elimination reactions of 1-bromo-2-but-1-en-1-ylnaphthalene exhibit high regioselectivity due to the stabilization provided by conjugation with the naphthalene aromatic system [20] [18]. The major elimination product maintains maximal conjugation with the extended π-system, resulting in enhanced thermodynamic stability.

Base strength and steric hindrance significantly influence the product distribution in elimination reactions [21]. Small, unhindered bases tend to abstract the most acidic hydrogen atoms, leading to Zaitsev products, while bulky bases may show altered regioselectivity due to steric constraints [22] [18].

Temperature Effects on Elimination

Elevated temperatures favor elimination reactions over substitution processes due to the entropic advantage of forming multiple products from fewer reactants [23] [14]. The temperature dependence follows the Arrhenius relationship, with elimination reactions typically exhibiting higher activation energies but more favorable entropy changes compared to substitution reactions.

The competition between E1 and E2 mechanisms is temperature-dependent, with E2 mechanisms generally favored at moderate temperatures in the presence of strong bases [24]. Higher temperatures may shift the equilibrium toward E1 mechanisms, particularly in polar protic solvents that stabilize carbocation intermediates.

Catalytic Cycle Participation in Cross-Coupling Reactions

1-Bromo-2-but-1-en-1-ylnaphthalene serves as an excellent electrophile in various palladium-catalyzed cross-coupling reactions [25] [26]. The compound's aromatic halide functionality enables participation in established catalytic cycles while the naphthalene system provides electronic and steric effects that influence reaction outcomes.

General Cross-Coupling Mechanism

The catalytic cycle for cross-coupling reactions involving 1-bromo-2-but-1-en-1-ylnaphthalene follows the established three-step mechanism: oxidative addition, transmetalation, and reductive elimination [27]. Each step is influenced by the electronic properties of the naphthalene system and the nature of the coupling partner.

Reaction TypeNucleophileCatalystBase RequiredFunctional Group ToleranceNaphthalene Compatibility
Suzuki-MiyauraArylboronic acids/estersPd(0)/Pd(II)Yes (K2CO3, Na2CO3)ExcellentExcellent - widely used
Stille CouplingOrganostannanesPd(0)/Pd(II)NoGoodGood - compatible
Heck ReactionAlkenesPd(0)/Pd(II)Yes (Et3N, K2CO3)GoodGood - for vinyl coupling
Negishi CouplingOrganozinc compoundsPd(0)/Pd(II) or Ni(0)/Ni(II)NoModerateModerate - requires optimization
Buchwald-HartwigAminesPd(0)/Pd(II)Yes (NaOtBu, K2CO3)ExcellentExcellent - for amination

Oxidative Addition Step

The oxidative addition of 1-bromo-2-but-1-en-1-ylnaphthalene to palladium(0) complexes is facilitated by the electron-withdrawing nature of the naphthalene system [28]. The extended aromatic conjugation activates the carbon-bromine bond toward oxidative addition, resulting in enhanced reaction rates compared to simple aryl halides.

The naphthalene aromatic system provides additional stabilization to the resulting palladium(II) intermediate through π-backbonding interactions [29]. This stabilization effect contributes to the high efficiency observed in cross-coupling reactions involving naphthalene derivatives.

Transmetalation Process

The transmetalation step involves the exchange of the halide ligand for an organic group from the nucleophilic coupling partner [27]. The electronic properties of the naphthalene system influence the rate and selectivity of this process by modulating the electron density at the palladium center.

In Suzuki-Miyaura coupling reactions, the transmetalation step is often rate-determining and benefits from base activation of the organoboron nucleophile [30]. The naphthalene system enhances the electrophilicity of the palladium center, facilitating the transmetalation process and improving overall reaction efficiency.

Reductive Elimination

The final step of the catalytic cycle involves reductive elimination to form the carbon-carbon bond and regenerate the palladium(0) catalyst [27]. The naphthalene system influences this step by providing electronic stabilization to the transition state through extended conjugation effects.

StepDescriptionRate DeterminingNaphthalene Effect
Oxidative AdditionPd(0) + ArX → Pd(II)(Ar)(X)Often for electron-rich aryl halidesEnhanced by aromatic system
TransmetalationPd(II)(Ar)(X) + R-M → Pd(II)(Ar)(R)Can be rate-determiningStabilized by extended conjugation
Reductive EliminationPd(II)(Ar)(R) → Pd(0) + Ar-RCan be rate-determiningFacilitated by aromatic stabilization
Ligand ExchangeLigand coordination/dissociationUsually fastImproved by π-stacking
Base ActivationBase activates nucleophileUsually fastEnhanced by aromatic electron density

Substrate Scope and Limitations

1-Bromo-2-but-1-en-1-ylnaphthalene demonstrates excellent compatibility with various nucleophilic coupling partners in cross-coupling reactions [31] [32]. The compound readily undergoes Suzuki-Miyaura coupling with arylboronic acids and esters under mild conditions, providing access to complex biaryl products with high efficiency.

The allylic substitution pattern in the substrate can lead to competitive reactions such as allylic rearrangement or β-hydride elimination [33] [34]. These side reactions can be minimized through careful selection of reaction conditions, including temperature control and appropriate ligand choice.

Mechanistic Considerations

The mechanistic pathway for cross-coupling reactions involving 1-bromo-2-but-1-en-1-ylnaphthalene depends on the specific coupling partner and reaction conditions [35] [28]. Recent studies have revealed that some highly active catalysts may operate through non-canonical mechanisms involving alternative intermediates and transition states.

The naphthalene system provides unique electronic properties that can influence the catalytic cycle through various mechanisms [28]. The extended aromatic conjugation allows for efficient electron delocalization, which can stabilize catalytic intermediates and lower activation barriers for key elementary steps.

Solvent Effects in Cross-Coupling

Solvent TypeSN1 MechanismSN2 MechanismE1 MechanismE2 MechanismCross-Coupling
Polar Protic (MeOH, EtOH)Strongly favoredDisfavoredFavoredModeratePoor to moderate
Polar Aprotic (DMF, DMSO)DisfavoredStrongly favoredDisfavoredFavoredExcellent
Nonpolar (Toluene, Hexane)Very slowVery slowVery slowSlowGood with appropriate ligands
Aqueous (H2O)Favored for ionic substratesSlow for neutral nucleophilesFavored for ionic substratesDepends on base solubilityExcellent for Suzuki
Mixed (THF/H2O)ModerateModerateModerateGoodExcellent for Suzuki

XLogP3

5.3

Exact Mass

260.02006 g/mol

Monoisotopic Mass

260.02006 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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